molecular formula C18H27NO3 B190753 Zucapsaicin CAS No. 25775-90-0

Zucapsaicin

Cat. No. B190753
CAS RN: 25775-90-0
M. Wt: 305.4 g/mol
InChI Key: YKPUWZUDDOIDPM-VURMDHGXSA-N
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Description

Zucapsaicin, also known as the cis-isomer of capsaicin, is a topical analgesic used to treat osteoarthritis of the knee and other neuropathic pain . It is a modulator of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which reduces pain and improves articular functions .


Synthesis Analysis

Zucapsaicin is generally extracted directly from fruit, and high demand has driven the use of established methods to increase production through extraction and characterization . The limited success of chemical synthesis of capsaicin is due to the toxicity of the required reagents, a disadvantage which makes enzymatic synthesis an appealing alternative to traditional chemical synthesis .


Molecular Structure Analysis

Zucapsaicin has the molecular formula C18H27NO3 and an average mass of 305.412 Da . It is a crystalline, lipophilic, colorless, and odorless alkaloid . The Zucapsaicin molecule contains a total of 49 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

Zucapsaicin is a crystalline, lipophilic, colorless, and odorless alkaloid . It has a molecular weight of 305.41 g/mol . It is fat-, alcohol-, and oil-soluble .

Scientific Research Applications

  • Treatment of Neuropathic Pain : Zucapsaicin has shown therapeutic efficacy in pain accompanying osteoarthritis of the knee and is under investigation for relieving severe pain in adults suffering from neuropathic pain. Its mechanism of action and clinical indications are similar to capsaicin, but zucapsaicin is better tolerated, indicating potential in treating osteoarthritic pain, headaches, and pain associated with intestinal diseases (Sałat, Jakubowska, & Kulig, 2014).

  • Effects on Cardiac Tissue : The cardiac electrophysiologic effects of zucapsaicin (civamide) were evaluated in dogs and isolated Purkinje fibers. Civamide may alter inducibility of ventricular tachycardia with focal endocardial origin and shorten the action-potential duration of Purkinje fibers in vitro. These effects suggest potential uses in cardiac research and treatments (Arnar, Cai, Lee, & Martins, 1998).

  • Gastrointestinal Tract Protection : Capsaicinoids, including zucapsaicin, modify capsaicin-sensitive afferent nerves and play a role in protecting organs, including the gastrointestinal tract, against various forms of damage. This suggests potential uses in treating gastrointestinal diseases (Mózsik, Past, Abdel Salam, Kuzma, & Perjési, 2009).

  • Treatment of Vasomotor Rhinitis : Intranasal applications of capsaicin have shown benefits in patients with vasomotor rhinitis, suggesting a potential therapeutic application of zucapsaicin in similar conditions (Marabinil, Ciabatti, Polli, Fusco, & Geppettil, 2004).

  • Cancer Immunotherapy : Zucapsaicin may have anticancer immunologic functions by downregulating PD-L1 expression, which is an important approach in cancer immunotherapy. It may inhibit PD-1/PD-L1 interactions by directly targeting PD-L1 dimerization (Wu, Wang, Liang, Wang, Jin, Liu, & Yang, 2023).

Safety And Hazards

Zucapsaicin is toxic if swallowed and causes skin irritation . It may cause an allergic skin reaction, serious eye damage, and respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Zucapsaicin shows potent efficacy against episodic cluster migraine prophylaxis, episodic cluster headache, and alleviates neuropathic pain . The aim of future research is to delve into its therapeutic potential in various human ailments .

properties

IUPAC Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUWZUDDOIDPM-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014453
Record name Zucapsaicin
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Zucapsaicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09120
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Mechanism of Action

Zucapsaicin excites and desensitizes C-fibers via agonist at TRPV1 on nociceptive neurons. It binds to intracellular sites and initially stimulates the channels, causing burning sensation. Activation of TRPV1 results in calcium influx and sodium, which leads to cell depolarization. Hypersensitization by zucapsaicin is then followed by reduced sensitivity and persistent desensitization (tachyphylaxis) of the channels via various pathways. Densentiziation is thought to be dependent on intraceullar levels of calcium. Decreased TRPV1 channel action and release of inflammatory neuropeptides induces an analgesic effect, and pain relief. Zucapsaicin activates calcineurin and calcium-dependent protein kinase C isoforms which results in phosphorylation of TRPV1. Phosphorylation of TRPV1 enhances reponsivity to zucapsaicin by potentiating capsaicin- or proton-evoked responses and reducing the temperature threshold for TRPV1 activation. Studies suggest that zucapsaicin is involved in activation of phospholipase C with the subsequent phosphatidylinositol 4,5-biphosphate (PIP2) hydrolysis, which results in TRPV1 inactivation. Tachyphylaxis or persistent desensitization is reversible, and involves the downregulation of proalgesic substances (such as SP) and upregulation of analgesic peptides.
Record name Zucapsaicin
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Product Name

Zucapsaicin

CAS RN

25775-90-0
Record name Zucapsaicin
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Record name Zucapsaicin [USAN:INN]
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Record name Zucapsaicin
Source DrugBank
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Record name Zucapsaicin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
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Record name ZUCAPSAICIN
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Melting Point

71.5-74.5
Record name Zucapsaicin
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URL https://www.drugbank.ca/drugs/DB09120
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
K Sałat, A Jakubowska, K Kulig - Expert Opinion on Investigational …, 2014 - Taylor & Francis
… indications of zucapsaicin are similar to that of its naturally occurring isomer, capsaicin. However, in contrast to capsaicin, zucapsaicin is better tolerated. In the future, zucapsaicin could …
Number of citations: 27 www.tandfonline.com
J Lu, M Cwik - Journal of Chromatography B: Biomedical Sciences …, 1997 - Elsevier
A reversed-phase high-performance liquid chromatographic (HPLC) assay was developed to analyze capsaicin and zucapsaicin (civamide) in human serum at concentrations from 1 to …
Number of citations: 24 www.sciencedirect.com
MDL Reyes-Escogido, EG Gonzalez-Mondragon… - Molecules, 2011 - mdpi.com
… For example, this method has been applied to detect capsaicin, zucapsaicin and civamide (a capsaicin cis-isomer) within a 1 to 100 ng/mL concentration interval [61], and to …
Number of citations: 549 www.mdpi.com
DO Arnar, JJ Cai, HC Lee… - Journal of cardiovascular …, 1998 - journals.lww.com
The cardiac electrophysiologic effects of civamide (zucapsaicin), the cis-isomer of the alkyl vanilly-lamide, capsaicin, were evaluated in intact dogs and isolated Purkinje fibers. In …
Number of citations: 11 journals.lww.com
G Bai, N TA, H Xiong, Z Mei - Herald of Medicine, 2017 - pesquisa.bvsalud.org
… , and transdermal absorption of the homemade zucapsaicin cream and zucata cream were … zucapsaicin cream and the reference Zuacta cream. Conclusion The homemade zucapsaicin …
Number of citations: 2 pesquisa.bvsalud.org
X Wu, N Wang, J Liang, B Wang, Y Jin, B Liu… - International Journal of …, 2023 - mdpi.com
… zucapsaicin showed much stronger binding affinity than 6-gingerol and curcumin, suggesting that capsaicin and zucapsaicin … p o l a r of capsaicin, zucapsaicin, curcumin and 6-gingerol …
Number of citations: 1 www.mdpi.com
HL Constant, GA Cordell, DP West… - Journal of Natural …, 1995 - ACS Publications
… Both the natural trans-isomer capsaicin [1] and the synthetic cis-isomer, zucapsaicin (civamide) … purchased from Fluka (Ronkonkoma, NY), zucapsaicin (Ar-isomer), and capsaicin (ir
Number of citations: 58 pubs.acs.org
MS Butler, AAB Robertson, MA Cooper - Natural product reports, 2014 - pubs.rsc.org
Covering: 2008–2013. Previous review: 2008, 25, 475 There are a significant number of natural product (NP) drugs in development. We review the 100 NP and NP-derived compounds …
Number of citations: 607 pubs.rsc.org
S Sukhikh, O Babich, A Prosekov, N Patyukov… - Pharmaceuticals, 2020 - mdpi.com
… Participants in a 12-week study [19] used zucapsaicin cream at concentrations of 0.075% and … It was found that the effect of zucapsaicin persisted in repeated studies after 52 weeks. …
Number of citations: 26 www.mdpi.com
J Díaz, F Pomar, A Bernal, F Merino - Phytochemistry Reviews, 2004 - Springer
Capsaicinoids are acid amides of C 9 - C 11 branched-chain fatty acids and vanillylamine. These compounds are responsible for the pungency of the Capsicum species and of cultivars …
Number of citations: 142 link.springer.com

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